3-Methyldecahydro-6H-pyrido[2,1-i]indole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62592-22-7 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
3-methyl-2,3,4,6,7,7a,8,9,10,11-decahydro-1H-pyrido[2,1-i]indole |
InChI |
InChI=1S/C13H23N/c1-11-5-8-13-7-3-2-4-12(13)6-9-14(13)10-11/h11-12H,2-10H2,1H3 |
InChI Key |
ZLZSLYBCMFQZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC23CCCCC2CCN3C1 |
Origin of Product |
United States |
Contextual Framework of the Pyrido 2,1 I Indole Scaffold in Chemical Research
Significance of Polycyclic Nitrogen Heterocycles as Chemical Scaffolds
Polycyclic nitrogen heterocycles are organic compounds characterized by multiple fused rings, at least one of which contains a nitrogen atom. These structural motifs are of immense importance in the realm of drug discovery and medicinal chemistry. nih.gov Their prevalence in a vast number of biologically active natural products, such as alkaloids, vitamins, and antibiotics, underscores their evolutionary selection as privileged structures for interacting with biological targets. nih.gov
The inclusion of nitrogen atoms within a rigid, polycyclic framework imparts specific physicochemical properties that are often desirable in drug candidates. These properties include the ability to engage in hydrogen bonding, which is crucial for molecular recognition at receptor binding sites, as well as the potential for ionization, which can influence solubility and pharmacokinetic profiles. nih.gov A significant portion of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen-based heterocycle, highlighting their therapeutic relevance. nih.govopenmedicinalchemistryjournal.com
The diverse biological activities exhibited by this class of compounds are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) activities. researchgate.netnih.govbenthamdirect.com The rigid conformational structure of polycyclic systems can lead to high-affinity and selective binding to enzymes and receptors, a key objective in modern drug design. nih.gov
Overview of Prior Academic Research on Decahydro-pyrido[2,1-i]indole Core Structures
The decahydro-pyrido[2,1-i]indole core represents a saturated, fused heterocyclic system. While direct and extensive research on this specific scaffold is not widely documented in publicly available literature, valuable insights can be gleaned from studies on closely related pyrido[1,2-a]indoles and other saturated piperidine-fused systems.
Research into various pyridoindole isomers has revealed a broad spectrum of biological activities. For instance, derivatives of the related pyrido[4,3-b]indole scaffold have been investigated for their CNS activities, with some exhibiting potential as antidepressant and antipsychotic agents. nih.gov Functionalized tetrahydropyrido[4,3-b]indoles have also been identified as inhibitors of sirtuin 2, suggesting potential therapeutic applications in areas such as metabolism and stress response. nih.gov Furthermore, modifications of the vincamine (B1683053) molecule, which contains a related indole (B1671886) framework, have led to the discovery of potent antihypertensive agents based on an octahydropyrazino[2',3':3,4]pyrido[1,2-a]indole structure. nih.gov
The synthesis of pyrido[1,2-a]indoles has been an active area of research, with various synthetic methodologies being developed to access this heterocyclic nucleus. rsc.orgresearchgate.net These synthetic strategies often involve cyclization reactions of appropriately substituted pyridines and indoles. While these studies primarily focus on unsaturated or partially saturated systems, the methodologies could potentially be adapted for the synthesis of the fully saturated decahydro-pyrido[2,1-i]indole core through subsequent hydrogenation steps.
The piperidine (B6355638) moiety, which is a key component of the decahydro-pyrido[2,1-i]indole structure, is a prevalent fragment in pharmaceutical design, present in numerous classes of drugs. mdpi.com The synthesis and pharmacological applications of piperidine derivatives are well-documented, with their conformational flexibility and ability to present substituents in a well-defined three-dimensional space making them attractive components in drug development. mdpi.com
Positioning of 3-Methyldecahydro-6H-pyrido[2,1-i]indole within Contemporary Chemical Research Paradigms
Direct research on this compound is scarce in the current body of scientific literature. However, based on the established significance of its constituent structural motifs—the polycyclic nitrogen heterocycle, the pyridoindole core, and the piperidine ring—its potential as a scaffold for chemical and medicinal research can be inferred.
The introduction of a methyl group at the 3-position of the decahydro-pyrido[2,1-i]indole framework would introduce a chiral center, leading to the existence of stereoisomers. The stereochemistry of drug molecules is known to have a profound impact on their pharmacological activity, with different enantiomers often exhibiting distinct biological effects and potencies. The stereoselective synthesis and biological evaluation of such chiral molecules are a central theme in modern drug discovery.
Given the diverse biological activities of related pyridoindole structures, it is plausible that derivatives of the this compound scaffold could be explored for a range of therapeutic applications. The saturated nature of the ring system provides a three-dimensional architecture that could be exploited for the design of selective ligands for various biological targets.
Future research into this compound would likely focus on the development of efficient and stereoselective synthetic routes to access the this compound core and its derivatives. Subsequent biological screening of these compounds against a variety of targets could uncover novel pharmacological activities, thereby positioning this scaffold as a new area for exploration within medicinal chemistry. The foundational knowledge from research into related heterocyclic systems provides a strong rationale for the potential value of investigating this particular chemical entity.
Synthetic Methodologies for 3 Methyldecahydro 6h Pyrido 2,1 I Indole and Its Analogues
Retrosynthetic Analysis of the 3-Methyldecahydro-6H-pyrido[2,1-i]indole Skeleton
A retrosynthetic analysis of the this compound skeleton provides a roadmap for its synthesis by breaking it down into simpler, more readily available starting materials. A logical approach would involve the disconnection of the piperidine (B6355638) ring from the indole (B1671886) core, a common strategy in the synthesis of indole alkaloids.
One plausible retrosynthetic pathway begins with a C-N bond disconnection within the piperidine ring, which could correspond to a reductive amination or an intramolecular cyclization as the forward-sense reaction. Further disconnection of the bond between the piperidine and indole moieties could lead to a substituted indole and a piperidine precursor.
A key disconnection could be made at the C(6a)-N(7) bond, which could be formed in the forward synthesis via an intramolecular cyclization of a suitable amino-aldehyde or amino-ketone precursor. This precursor, in turn, could be derived from a functionalized indole derivative. The introduction of the methyl group at the C-3 position could be achieved via stereoselective alkylation of an enolate or an equivalent precursor.
This leads to two key building blocks: a suitably substituted tryptamine (B22526) derivative and a functionalized carbonyl compound that will ultimately form the piperidine ring. The stereochemistry at the multiple chiral centers of the decahydropyrido[2,1-i]indole core would need to be carefully controlled throughout the synthetic sequence.
Stereoselective Synthesis Strategies Towards this compound Enantiomers and Diastereomers
The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry of the final product.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a variety of chemical transformations. researchgate.net In the context of synthesizing this compound, a chiral auxiliary could be employed to control the stereochemistry of the C-3 methyl group. For instance, an Evans oxazolidinone auxiliary could be attached to a precursor carboxylic acid, followed by a diastereoselective alkylation to introduce the methyl group. Subsequent removal of the auxiliary would yield the desired stereoisomer. researchgate.net
Another key step where a chiral auxiliary could be beneficial is during the formation of the piperidine ring. A chiral auxiliary attached to the nitrogen of the tryptamine precursor could direct the stereochemical outcome of a cyclization reaction, thereby establishing the stereocenters at the ring junctions.
Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary
| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | (S)-4-Benzyl-2-oxazolidinone | >95:5 |
| 2 | Methyl Triflate | (R)-4-Phenyl-2-oxazolidinone | >95:5 |
This table presents hypothetical data based on typical outcomes for Evans auxiliary-mediated alkylations.
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. For the synthesis of this compound, an asymmetric catalytic reaction could be employed to establish key stereocenters. For example, an asymmetric hydrogenation of a partially unsaturated pyrido[2,1-i]indole precursor could stereoselectively reduce the double bonds to form the saturated decahydro skeleton with high enantiomeric excess. rsc.org Chiral rhodium or iridium catalysts are often effective for such transformations.
Alternatively, a catalytic asymmetric Pictet-Spengler reaction could be envisioned to construct the piperidine ring fused to the indole core. This would involve the condensation of a tryptamine derivative with an aldehyde in the presence of a chiral catalyst, leading to the formation of the tetracyclic system with control over the newly formed stereocenter.
Table 2: Potential Asymmetric Catalytic Hydrogenation of a Pyrido[2,1-i]indole Precursor
| Entry | Catalyst | Ligand | Enantiomeric Excess (ee) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | >98% |
| 2 | [Ir(COD)Cl]₂ | (S,S)-f-spirofos | >99% |
This table presents hypothetical data based on known applications of these catalysts in asymmetric hydrogenation.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. A potential chemoenzymatic route to this compound could involve the use of an enzyme to resolve a racemic intermediate or to catalyze a key stereoselective transformation.
For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor to one of the key building blocks. Alternatively, a reductase enzyme could be employed for the stereoselective reduction of a ketone intermediate, thereby establishing a key stereocenter with high enantiopurity. The resulting chiral intermediate could then be carried forward through chemical steps to complete the synthesis.
Novel Reaction Methodologies Applied to the Synthesis of this compound
Modern synthetic organic chemistry has seen the development of powerful new reaction methodologies that allow for the rapid construction of complex molecular architectures.
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the synthesis of complex polycyclic molecules. A hypothetical cascade reaction for the synthesis of the this compound skeleton could be initiated by a Michael addition of a tryptamine derivative to an appropriately substituted α,β-unsaturated ester. This could be followed by an intramolecular cyclization and subsequent reduction to afford the fully saturated tetracyclic core in a single pot.
Photochemical and Electrochemical Synthesis Pathways
While specific research on the photochemical and electrochemical synthesis of this compound is not extensively documented, the broader class of indole alkaloids, to which this compound belongs, has been the subject of such innovative synthetic strategies. These methods offer green and efficient alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents.
Photochemical Synthesis:
Photochemical reactions utilize light energy to drive chemical transformations. In the context of pyridoindole synthesis, photochemical activation can facilitate cyclization reactions that are otherwise challenging. For instance, a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes has been developed for the synthesis of pyrido[1,2-a]indol-6(7H)-ones. This method is noted for its mild conditions and high efficiency. While not a direct synthesis of the decahydro skeleton, it demonstrates the potential of light-mediated reactions in constructing the core pyridoindole framework. Subsequent reduction steps could potentially lead to the saturated system.
Another relevant photochemical approach involves the dimerization of pyridoisoindolones under acetone-sensitized conditions. Although this leads to a different structural motif, it underscores the reactivity of the pyridoindole core under photochemical activation. Furthermore, controlled radical cyclization cascades of o-alkynylated benzamides, initiated by a metal-free photoredox-catalyzed amidyl N-centered radical, have been used to synthesize isoquinoline-1,3,4(2H)-triones, 3-hydroxyisoindolin-1-ones, and phthalimides, showcasing the power of photochemical methods in constructing complex nitrogen-containing heterocycles.
Electrochemical Synthesis:
Electrochemical methods employ electrical current to drive oxidation and reduction reactions, offering a high degree of control over the chemical process. For indole alkaloids, electrochemical synthesis has been explored for intramolecular cross-coupling and indole formation reactions. These reactions are often initiated by the anodic oxidation of an electron-rich indoline (B122111) ring. The reaction pathway and product formation can be controlled by the choice of solvent, electrolyte, and electrode material. For example, a metal- and oxidant-free electrochemical intramolecular C(sp²)-H cross-coupling has been established.
In a study on the synthesis of fused indole alkaloids, it was demonstrated that different electrodes can generate different products from the same substrate. For instance, platinum electrodes favored the formation of carbonyl products, while carbon electrodes led to tetrahydrofuran (B95107) formation from styrene (B11656) derivatives. This highlights the tunability of electrochemical reactions. Furthermore, an environmentally friendly electrochemical approach for the iodoamination of various indole derivatives with a range of amines has been developed, showcasing the versatility of this technique for functionalizing the indole core.
The following table summarizes representative conditions for photochemical and electrochemical synthesis of related indole structures.
| Reaction Type | Substrate Example | Conditions | Product Example | Yield (%) | Reference |
| Photocatalyzed [4+2] Cycloaddition | Indole-derived bromide and alkene | Visible light, photocatalyst | Pyrido[1,2-a]indol-6(7H)-one | High | N/A |
| Electrochemical C(sp²)-H Cross-Coupling | N-acylindoline | MeNO₂-HFIP (9:1), undivided cell, carbon electrodes | Fused Indole Alkaloid | Moderate | researchgate.net |
| Electrochemical Iodoamination | Indole derivative and unactivated amine | Undivided cell, carbon electrodes, KI | 3-amino-2-iodo-indole | >80 | researchgate.netrsc.org |
Note: The yields and specific conditions are illustrative and depend on the specific substrates and reaction scale.
Flow Chemistry Applications in Pyrido[2,1-i]indole Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the synthesis of indole derivatives, in general, has significantly benefited from this technology. nih.govmdpi.comresearchgate.net These examples provide a strong basis for the potential application of flow chemistry to the synthesis of the target compound.
A key reaction in the synthesis of many indole-containing structures is the Fischer indole synthesis. This reaction has been successfully adapted to continuous flow systems, often in combination with microwave assistance, leading to significantly reduced reaction times and increased productivity. For example, the flow synthesis of indoles under high-temperature/pressure conditions has been shown to be highly efficient.
The Cadogan–Sundberg indole synthesis, which involves a deoxygenative cyclization, has also been adapted to a flow process using carbon monoxide as a reducing agent. galchimia.com The efficient gas-liquid mixing in flow reactors makes them particularly suitable for reactions involving gaseous reagents. galchimia.com
The table below illustrates the potential of flow chemistry for key reactions in indole synthesis.
| Reaction Type | Starting Materials | Flow System Conditions | Product | Throughput/Yield | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | High temperature/pressure | 1,2,3,4-Tetrahydrocarbazole | 25 g/h, 96% yield | mdpi.com |
| Multi-step Synthesis | Thioamide, α-haloketone, Phenylhydrazine | Syrris AFRICA® station | 2-(1H-indol-3-yl)thiazole | 38-82% over 3 steps | nih.gov |
| Cadogan–Sundberg Indole Synthesis | 2-Nitrostilbene | Pd catalyst, CO (flow) | 2-Arylindole | N/A | galchimia.com |
Optimization of Key Synthetic Steps and Reaction Conditions for the Compound
Optimization of the Pictet-Spengler Reaction:
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The reaction is typically acid-catalyzed. wikipedia.org Key parameters for optimization include:
Acid Catalyst: A variety of Brønsted and Lewis acids can be used. The choice of acid and its concentration can significantly impact the reaction rate and yield. For some substrates, the reaction can proceed without an acid catalyst, particularly in aprotic media.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Protic solvents are traditionally used, but aprotic solvents have been shown to give superior yields in some cases.
Temperature: The reaction is often heated to drive it to completion. However, milder conditions are desirable to minimize side reactions.
Reactant Concentration: The concentration of the reactants can affect the reaction kinetics.
A study on the optimization of acidic protocols for the Pictet-Spengler reaction provides insights into the systematic evaluation of these parameters.
Optimization of Catalytic Hydrogenation:
The reduction of the indole and pyridine (B92270) moieties to the corresponding decahydro structure is a crucial step. Catalytic hydrogenation is the most common method for this transformation. Optimization of this step involves:
Catalyst: A range of heterogeneous catalysts can be employed, with Platinum (Pt) and Palladium (Pd) on carbon being common choices. The choice of metal and support can influence the selectivity and efficiency of the reduction.
Solvent: The solvent can affect the activity of the catalyst and the solubility of the substrate. Water has been explored as a green solvent for the hydrogenation of unprotected indoles. nih.gov
Hydrogen Pressure: Higher hydrogen pressures generally lead to faster reaction rates but may also increase the risk of over-reduction.
Temperature: The reaction is typically carried out at room temperature, but elevated temperatures can be used to accelerate the reaction.
Additives: The addition of an acid, such as p-toluenesulfonic acid, can activate the substrate and promote the hydrogenation of the indole ring. nih.gov
The following table presents a hypothetical optimization study for a key synthetic step based on literature for analogous compounds.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |
| Pictet-Spengler Reaction | ||||
| Acid Catalyst | TFA | HCl | PTSA | PTSA |
| Solvent | CH₂Cl₂ | Toluene | Acetonitrile | Toluene |
| Temperature | 25 °C | 50 °C | 80 °C | 80 °C |
| Catalytic Hydrogenation | ||||
| Catalyst | 10% Pd/C | PtO₂ | Rh/C | Pt/C |
| Solvent | Ethanol | Acetic Acid | Water (with acid) | Water (with p-TSA) |
| H₂ Pressure | 1 atm | 10 atm | 50 atm | 10 atm |
Comparative Analysis of Diverse Synthetic Routes to this compound
While a direct comparative analysis of multiple synthetic routes specifically for this compound is not available in the literature, a comparison of general strategies for the synthesis of related indolizidine and pyridoindole alkaloids can provide valuable insights. rsc.orgsci-hub.catcapes.gov.br These strategies can be broadly categorized based on the key bond-forming reactions used to construct the heterocyclic core.
Route A: Pictet-Spengler Reaction followed by Reductive Cyclization/Hydrogenation
This is a classical and convergent approach. The key steps involve the Pictet-Spengler reaction to form a tetrahydro-β-carboline intermediate, which is then elaborated and reduced to the final decahydro-pyrido[2,1-i]indole skeleton.
Advantages: Well-established and reliable methodology. wikipedia.orgacs.org The starting materials are often readily available.
Disadvantages: May require multiple steps for the elaboration of the intermediate. The final reduction may require harsh conditions.
Route B: Intramolecular Cyclization of a Suitably Functionalized Piperidine Derivative
This approach involves the construction of the piperidine ring first, followed by an intramolecular cyclization to form the fused indole ring system.
Advantages: Offers good control over the stereochemistry of the piperidine ring.
Disadvantages: The synthesis of the functionalized piperidine precursor can be lengthy.
Route C: Tandem/Cascade Reactions
Modern synthetic strategies often employ tandem or cascade reactions to construct complex molecular architectures in a single step. For example, a catalytic asymmetric synthesis of dihydropyrido[1,2-a]indoles from nitrones and allenoates has been developed. nih.govresearchgate.net While this leads to a different oxidation state of the final product, it showcases the power of cascade reactions.
Advantages: High atom and step economy. Can generate molecular complexity rapidly.
Disadvantages: The development of such reactions can be challenging and substrate scope may be limited.
Route D: Biosynthetic-Inspired Approaches
These routes mimic the biosynthetic pathways of indole alkaloids. For example, the use of enzymes or biomimetic catalysts can lead to highly stereoselective transformations.
Advantages: Can provide access to enantiomerically pure products. Often proceeds under mild conditions.
Disadvantages: May require specialized enzymes or catalysts.
The following table provides a comparative overview of these general synthetic strategies.
| Synthetic Route | Key Reaction(s) | Starting Materials | Number of Steps (Typical) | Stereocontrol | Overall Yield (Typical) |
| Route A | Pictet-Spengler, Hydrogenation | Tryptamine derivative, Aldehyde | 5-8 | Moderate to Good | Low to Moderate |
| Route B | Intramolecular Cyclization | Functionalized Piperidine | 6-10 | Good to Excellent | Low to Moderate |
| Route C | Cascade Reaction | Simple acyclic precursors | 2-4 | Good to Excellent | Moderate to High |
| Route D | Enzymatic/Biomimetic Reaction | Biosynthetic precursors | 3-6 | Excellent | Variable |
Ultimately, the choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required stereochemical purity of the final product.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the detailed structural and conformational analysis of the chemical compound This compound . Despite the importance of such studies in understanding the molecule's properties and potential applications, specific experimental and theoretical data pertaining to its absolute configuration and conformational dynamics are not readily found in published research.
While the broader class of indole alkaloids and their derivatives has been the subject of extensive investigation, this particular methylated decahydro-pyrido-indole derivative appears to be a less-explored chemical entity. Advanced spectroscopic and analytical techniques are crucial for unequivocally determining the three-dimensional arrangement of atoms and the dynamic behavior of such complex molecules. However, the application of these methods to this compound has not been documented in accessible scientific databases.
This absence of specific data prevents a detailed discussion on the elucidation of its absolute configuration through techniques like Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), anisotropic Nuclear Magnetic Resonance (NMR), or X-ray crystallography of its derivatives. Similarly, a thorough examination of its conformational landscape, which would typically involve variable temperature NMR studies and theoretical energy calculations, cannot be constructed from the current body of scientific knowledge.
Further research, including the synthesis and subsequent analysis of this compound, is necessary to generate the data required for a complete understanding of its stereochemistry and conformational preferences. Such studies would provide valuable insights into the structure-activity relationships of this and related compounds.
Advanced Structural Characterization and Conformational Analysis of 3 Methyldecahydro 6h Pyrido 2,1 I Indole
Investigation of Intramolecular Interactions and Stereoelectronic Effects within the Compound
A comprehensive understanding of the three-dimensional structure of 3-Methyldecahydro-6H-pyrido[2,1-i]indole necessitates a detailed examination of the intramolecular interactions and stereoelectronic effects that govern its conformational preferences. These subtle yet significant forces dictate the molecule's shape, stability, and ultimately its reactivity.
Non-Covalent Intramolecular Interactions:
The spatial arrangement of atoms within the this compound framework is heavily influenced by a network of non-covalent interactions.
Stereoelectronic Effects:
The interplay of orbital interactions, known as stereoelectronic effects, is crucial in defining the preferred geometry of the molecule.
Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In this compound, hyperconjugative interactions, such as the donation of electron density from C-H or C-C σ-orbitals to an adjacent σ-antibonding orbital, can influence bond lengths and conformational stability. The orientation of the nitrogen lone pair and its potential interaction with neighboring σ orbitals (n → σ*) is a particularly important factor.
Hypothetical Conformational Energy Analysis:
To quantify the energetic consequences of these interactions, computational modeling is an invaluable tool. A theoretical analysis can predict the relative energies of different conformers and identify the most stable arrangements. The following table presents hypothetical data from such a computational study, illustrating the potential energy differences between various conformations of the decahydropyrido[2,1-i]indole ring system.
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|
| Chair-Chair (equatorial Me) | 0.00 | Minimal steric strain, favorable hyperconjugative interactions. |
| Chair-Chair (axial Me) | 2.8 | Significant 1,3-diaxial steric strain from the methyl group. |
| Boat-Chair | 6.2 | Increased torsional strain and steric hindrance. |
| Twist-Boat-Chair | 4.5 | Reduced torsional strain relative to the boat-chair conformation. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concepts of conformational analysis.
Influence on Spectroscopic Properties:
The dominant conformation and the underlying intramolecular interactions have a direct impact on the spectroscopic characteristics of the molecule. For example, in ¹H NMR spectroscopy, the coupling constants (³JHH) are highly dependent on the dihedral angles between adjacent protons, as described by the Karplus equation. Different conformers will exhibit distinct sets of coupling constants.
The following interactive table illustrates the hypothetical relationship between conformation and the expected ³JHH coupling constants for a pair of vicinal protons.
| Conformer | Dihedral Angle (H-C-C-H) | Predicted ³JHH (Hz) |
|---|---|---|
| Chair-Chair (axial-axial) | ~180° | 10 - 13 |
| Chair-Chair (axial-equatorial) | ~60° | 2 - 5 |
| Chair-Chair (equatorial-equatorial) | ~60° | 2 - 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Derivatization Strategies and Structure Activity Relationship Sar Exploration for 3 Methyldecahydro 6h Pyrido 2,1 I Indole
Design and Synthesis of Novel 3-Methyldecahydro-6H-pyrido[2,1-i]indole Analogues
The systematic structural modification of the lead compound, this compound, is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. The design of new analogues focuses on three primary areas: the methyl substituent at the 3-position, the core decahydro-pyrido ring system, and the potential for heteroatom incorporation.
The methyl group at the C-3 position represents a key vector for modification. Altering its size, lipophilicity, and electronic properties can probe the steric and electronic requirements of the binding pocket. Initial strategies involve the synthesis of a focused library of analogues where the methyl group is replaced by various alkyl and functionalized moieties.
Key modifications include:
Homologation: Extending the methyl group to ethyl, propyl, and isopropyl groups to explore the size limitations of the corresponding binding cavity.
Introduction of Polar Functional Groups: Replacing the methyl group with moieties such as hydroxymethyl (-CH₂OH), methoxymethyl (-CH₂OCH₃), or aminomethyl (-CH₂NH₂) can introduce hydrogen bonding capabilities, potentially enhancing affinity and altering solubility.
Bioisosteric Replacement: Substituting the methyl group with bioisosteres like a cyclopropyl (B3062369) group can improve metabolic stability while maintaining a similar steric profile.
The synthesis of these analogues typically involves multi-step sequences starting from precursors where the C-3 position can be readily functionalized prior to the final cyclization steps that form the pyrido[2,1-i]indole core.
Table 1: Illustrative SAR Data for Modifications at the C-3 Position
| Compound ID | R Group at C-3 | Relative Potency (IC₅₀, nM) | Lipophilicity (clogP) |
| 1a | -CH₃ (Lead) | 100 | 3.5 |
| 1b | -H | 850 | 3.1 |
| 1c | -CH₂CH₃ | 85 | 3.9 |
| 1d | -CH(CH₃)₂ | 250 | 4.2 |
| 1e | -CH₂OH | 45 | 2.8 |
| 1f | -Cyclopropyl | 90 | 3.8 |
Data are hypothetical and for illustrative purposes.
From this illustrative data, the replacement of the methyl group with a hydroxymethyl group (Compound 1e ) suggests the presence of a nearby hydrogen bond acceptor in the target protein, leading to a significant increase in potency.
Strategic modifications to the ring system include:
Introduction of Unsaturation: Creating double bonds at various positions within the decahydro-pyrido rings can planarize portions of the molecule, restricting conformational flexibility. This can lock the molecule into a more bioactive conformation or, conversely, a less active one.
Aromatic Substitution: Introducing aromatic rings, for example, on the external cyclohexane (B81311) ring, can be explored to investigate potential pi-stacking interactions.
Positional Isomerism of Substituents: Moving the methyl group from the C-3 position to other accessible carbons on the scaffold can help map the topology of the binding site.
Table 2: Illustrative SAR Data for Ring System Modifications
| Compound ID | Modification | Relative Potency (IC₅₀, nM) | Notes |
| 1a | None (Lead) | 100 | - |
| 2a | Double bond at C7-C8 | 500 | Increased planarity is detrimental. |
| 2b | Phenyl group at C-8 | 120 | Minor tolerance for bulky groups. |
| 2c | 8-Methyl isomer | 1500 | Positional change reduces activity. |
Data are hypothetical and for illustrative purposes.
These findings suggest that the fully saturated and specific substitution pattern of the lead scaffold is critical for maintaining the optimal three-dimensional shape required for biological activity.
Common strategies involve:
Replacement of Methylene (B1212753) Groups: A methylene (-CH₂-) group in the external cyclohexane ring could be replaced with an oxygen atom to create an ether linkage or a sulfur atom to form a thioether. This can influence the compound's solubility and potential for hydrogen bonding.
Bioisosteric Ring Replacements: Entire ring systems can be replaced. For example, the indole (B1671886) portion could be replaced with an azaindole to alter the electronic distribution and basicity.
Table 3: Illustrative SAR Data for Heteroatom Substitution
| Compound ID | Modification | Relative Potency (IC₅₀, nM) | Key Feature |
| 1a | None (Lead) | 100 | All-carbon scaffold |
| 3a | C-8 replaced by Oxygen | 320 | Introduces polarity, reduces potency |
| 3b | C-9 replaced by Oxygen | 95 | Position is tolerated |
Data are hypothetical and for illustrative purposes.
The introduction of heteroatoms provides a powerful tool for fine-tuning the physicochemical properties of the lead compound, although their impact on potency is highly dependent on their position within the scaffold.
Methodologies for Parallel Synthesis and Library Generation of Pyrido[2,1-i]indole Derivatives
To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis methodologies are essential. Parallel synthesis allows for the rapid generation of a large number of analogues by performing simultaneous reactions in arrays of reactors.
A common approach for this scaffold would involve a multi-component reaction strategy or a divergent synthetic route from a common intermediate. For instance, a key late-stage intermediate could be synthesized on a large scale. This intermediate would possess multiple points for diversification. In a parallel synthesis setup, this common intermediate would be distributed into a 96-well plate. Then, arrays of different building blocks (e.g., various aldehydes for reductive amination, or a range of acylating agents) would be added to different wells, allowing for the creation of a library of unique final compounds after a final cyclization and purification step. Such techniques are instrumental in rapidly generating the chemical matter needed for comprehensive SAR studies.
Molecular and Cellular Mechanism Investigations of 3 Methyldecahydro 6h Pyrido 2,1 I Indole in Research Models
Identification of Molecular Targets and Binding Partners in In Vitro Systems
No studies were identified that have investigated the molecular targets or binding partners of 3-Methyldecahydro-6H-pyrido[2,1-i]indole using in vitro systems.
Receptor Binding Assays and Ligand Displacement Studies
There is no available data from receptor binding assays or ligand displacement studies to characterize the affinity of this compound for any specific receptors.
Enzyme Kinetic Studies (Inhibition/Activation Profiles)
Information regarding the effect of this compound on enzyme activity is not available. No enzyme kinetic studies have been published that detail inhibition or activation profiles for this compound.
Affinity Chromatography and Proteomic Approaches for Target Deconvolution
No research has been published utilizing affinity chromatography or proteomic approaches to deconvolute the molecular targets of this compound.
Elucidation of Intracellular Signaling Pathway Modulation in Cell-Based Assays
There are no published cell-based assay results to elucidate the effects of this compound on intracellular signaling pathways.
Analysis of Downstream Signaling Events
No studies have been found that analyze downstream signaling events following cellular exposure to this compound.
Reporter Gene Assays for Pathway Activation or Inhibition
There is no data from reporter gene assays to indicate whether this compound activates or inhibits any specific signaling pathways.
Biophysical Interactions with Biological Macromolecules: Proteins and Nucleic Acids
There is currently no publicly available research detailing the biophysical interactions of this compound with proteins or nucleic acids.
Characterization of Compound-Target Interactions
Investigations using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are crucial for quantifying the binding affinity and thermodynamics of a compound to its biological target. However, no such studies have been reported for this compound. Therefore, key parameters like the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) remain unknown.
Structural Biology Approaches
Structural biology methods, including X-ray co-crystallization and cryogenic electron microscopy (Cryo-EM), provide high-resolution insights into how a compound binds to its target macromolecule. There are no published crystal structures or Cryo-EM maps of this compound in complex with any protein or nucleic acid. The absence of this structural data precludes a detailed understanding of its binding mode, specific molecular interactions, and any conformational changes that may occur upon binding.
Comparative Mechanistic Analysis of this compound and Related Compounds
A comparative mechanistic analysis requires foundational data on the primary compound of interest. Without any information on the molecular or cellular mechanisms of this compound, a meaningful comparison to other related compounds is not feasible. While studies on other pyridoindole derivatives exist, any attempt to extrapolate those findings to this compound would be purely speculative.
Computational Chemistry Applications in the Study of 3 Methyldecahydro 6h Pyrido 2,1 I Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules. For indole (B1671886) derivatives, these calculations can provide insights into orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for understanding their chemical behavior.
For instance, studies on halogenated 3-methylindole (B30407) have utilized DFT to investigate the effects of substitution on π-π stacking interactions, which are vital for ligand-protein binding. nih.gov Such calculations can predict the stability of different conformations and the nature of non-covalent interactions. nih.gov In the context of 3-Methyldecahydro-6H-pyrido[2,1-i]indole, DFT could be employed to:
Determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its reactivity in chemical reactions.
Calculate the molecular electrostatic potential map to identify nucleophilic and electrophilic sites, offering clues about its interaction with biological macromolecules.
Analyze the charge distribution to understand the polarity and dipole moment of the molecule, which influences its solubility and transport properties.
A study on a synthesized indole derivative, Ethyl-5chloro-3-phenyl-1H-indol-2-carboxylate, used DFT with the B3LYP/6–31 + G (d, p) basis set to calculate ground and excited state dipole moments, as well as HOMO-LUMO energies. researchgate.net This information is valuable for assessing the molecule's potential in optoelectronic applications and for understanding its solute-solvent interactions. researchgate.net Similar computational approaches could be applied to this compound to characterize its fundamental electronic properties.
Molecular Docking and Molecular Dynamics Simulations with Identified or Putative Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction of small molecules with biological targets such as proteins and enzymes. These methods are widely used in drug discovery to predict the binding affinity and mode of action of potential drug candidates.
For various pyrido-indole and related heterocyclic scaffolds, molecular docking has been used to predict their binding orientation within the active sites of enzymes. For example, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have been performed to understand their inhibitory action against enzymes like human thymidylate synthase. nih.gov Similarly, pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been studied as potential inhibitors of Flaviviridae viruses through molecular docking and MD simulations. mdpi.com
Molecular docking algorithms can predict the preferred binding pose of a ligand in a receptor's active site and estimate the binding affinity, often expressed as a docking score or binding energy. In a study of novel pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting the Mps1 kinase, molecular docking was used to probe the binding modes, which were further validated by MD simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to determine binding free energies. mdpi.com These analyses revealed that van der Waals interactions and nonpolar solvation energies were key contributors to the binding affinity. mdpi.com
For this compound, if a putative biological target were identified, molecular docking could predict its binding conformation and key interactions with amino acid residues. This would be followed by energetic analysis to quantify the strength of the interaction.
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the observation of conformational changes that may occur upon ligand binding. MD simulations can reveal how the ligand and protein adapt to each other to form a stable complex. Studies on thiazolino 2-pyridone amide analogs as inhibitors of Chlamydia trachomatis have used MD simulations to explore their potential binding modes and the stability of the resulting complexes. jchemlett.com These simulations can identify key residues that play a crucial role in stabilizing the inhibitor. jchemlett.com
Should this compound be investigated as a ligand for a specific receptor, MD simulations would be invaluable for understanding the dynamic nature of the interaction and any induced conformational changes in the target protein.
Development of Predictive Models for Pyrido[2,1-i]indole Scaffold Modifications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on various classes of pyrido-indole derivatives. For instance, 2D and 3D-QSAR studies on substituted 1,2,3,4,6,7,12,12a-octahydropyrazino[2',1':6,1]pyrido[3,4-b]indoles, which are potent neuroleptics, have yielded models with good predictive power. nih.gov Another study focused on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors developed a robust 3D-QSAR model. researchgate.net These models help in identifying the key structural features that are important for the biological activity of the compounds.
For the this compound scaffold, a QSAR study would involve synthesizing a series of analogs with modifications at various positions and measuring their biological activity against a specific target. The resulting data would then be used to build a predictive model that could guide the design of more potent compounds.
| Compound Class | Target | QSAR Model Type | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Reference |
|---|---|---|---|---|---|
| Pyrazino[2',1':6,1]pyrido[3,4-b]indoles | Neuroleptic Activity | 2D-QSAR | 0.967 | >0.688 | nih.gov |
| Pyrido-indole derivatives | JAK2 Inhibition | 3D-QSAR | 0.97 | 0.95 | researchgate.net |
| Pyrido[3,4-b]indole derivatives | Anticancer Activity (HCT116) | 2D-QSAR (KPLS) | 0.99 | 0.70 (predictive r²) | researchgate.net |
Virtual Screening Approaches for Identification of Complementary Binding Sites or Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either ligand-based or structure-based.
Ligand-based virtual screening has been employed to identify novel indole and benzene (B151609) derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of the target protein to identify potential binders. This approach was used to screen a pyrido[2,3-d]pyrimidine database to find novel inhibitors of human thymidylate synthase. nih.gov
For this compound, if a known active compound with a similar scaffold exists, ligand-based virtual screening could be used to find other commercially available or synthetically accessible analogs with potentially improved properties. If the 3D structure of a relevant biological target is known, structure-based virtual screening could be employed to identify novel compounds that bind to it, potentially at sites complementary to the pyrido[2,1-i]indole scaffold.
Theoretical Spectroscopic Predictions for Structural Confirmation
Computational methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These theoretical predictions can be a powerful tool for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data.
DFT calculations are commonly used for this purpose. For example, in a study of novel pyrido[2,3-d]pyrimidine indole substituted derivatives, DFT and Time-Dependent DFT (TD-DFT) calculations were used to characterize the geometry and electronic structure of the synthesized compounds, which would be reflected in their spectroscopic properties. semanticscholar.orgresearchgate.net
For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra could be performed. This would involve optimizing the geometry of the molecule at a suitable level of theory and then calculating the NMR shielding tensors. The predicted chemical shifts would then be compared with the experimental spectrum to confirm the assigned structure, especially for complex stereoisomers.
Advanced Analytical Methodologies for Research on 3 Methyldecahydro 6h Pyrido 2,1 I Indole
Development of Highly Sensitive and Selective Chromatographic Methods
Chromatographic techniques are fundamental to the analysis of 3-Methyldecahydro-6H-pyrido[2,1-i]indole, providing the necessary resolution to separate the compound from impurities, synthetic byproducts, and complex matrix components. The development of methods with high sensitivity and selectivity is paramount for accurate characterization and quantification.
Due to the presence of stereogenic centers, this compound can exist as multiple stereoisomers. As different enantiomers and diastereomers can exhibit distinct biological activities, the ability to separate and quantify them is critical. Chiral chromatography is the cornerstone of enantiomeric purity assessment.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques employed for this purpose. The selection of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice for screening due to their broad applicability.
Table 1: Illustrative Chiral HPLC Screening Parameters for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chiral Stationary Phase | Immobilized Amylose | Immobilized Cellulose | Cellulose Tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) | Hexane/Isopropanol (80:20, v/v) | CO2/Methanol (70:30, v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Column Temperature | 25°C | 25°C | 35°C |
This table represents a typical screening approach for developing a chiral separation method. The optimal conditions would be determined experimentally.
In non-human in vivo or in vitro research studies, understanding the metabolic fate of this compound is essential. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying potential metabolites. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites.
Metabolic transformations commonly observed for similar nitrogen-containing heterocyclic compounds include oxidation (e.g., hydroxylation, N-oxidation), demethylation, and glucuronidation. By comparing the mass spectra of control samples with those from test systems, unique signals corresponding to potential metabolites can be identified. The high mass accuracy allows for the confident assignment of molecular formulas, and subsequent tandem mass spectrometry (MS/MS) experiments can provide structural information by fragmenting the metabolite ions.
Quantitative Analytical Techniques in Complex Research Matrices
Quantifying this compound in complex matrices, such as plasma, urine, or tissue homogenates from non-human research subjects, requires highly selective and sensitive methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
The technique typically involves a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences. The analyte is then separated by HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides excellent selectivity and sensitivity.
Table 2: Example LC-MS/MS Parameters for Quantification
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
| Internal Standard | A structurally similar, stable isotope-labeled analog |
| Calibration Range | e.g., 0.1 - 1000 ng/mL |
Method Validation for Academic Research Applications
For any quantitative method used in research, proper validation is necessary to ensure the reliability of the data. While the extent of validation may differ from that required for regulatory submissions, key parameters should still be assessed to demonstrate the method's fitness for purpose.
Key validation parameters for an LC-MS/MS assay in a research setting include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the assay is accurate and precise.
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.
Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Spectroscopic Fingerprinting for Quality Control in Research Syntheses
Spectroscopic techniques provide a holistic "fingerprint" of a synthesized batch of this compound, which is invaluable for quality control and ensuring batch-to-batch consistency in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the primary structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed and unique fingerprint of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The C-H, C-N, and C-C stretching and bending vibrations create a characteristic spectrum.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition, while the fragmentation pattern can provide further structural confirmation.
By overlaying the spectra from different synthetic batches, any significant deviations indicating the presence of impurities or structural changes can be readily identified.
Biosynthetic Investigations of Pyrido 2,1 I Indole Core Structures if Applicable to Natural Product Orig
Proposed Biosynthetic Pathways of Related Natural Products Featuring the Pyrido[2,1-i]indole Scaffold
As no natural products containing the pyrido[2,1-i]indole scaffold have been reported, there are no proposed biosynthetic pathways for this specific ring system. The biosynthesis of many indole (B1671886) alkaloids involves the condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) with a second component, often a terpenoid unit like secologanin, to form strictosidine (B192452), a common precursor to a vast array of monoterpene indole alkaloids. youtube.compugetsound.edu
Isotope Labeling Studies for Precursor Incorporation
Isotope labeling studies are a powerful tool to elucidate biosynthetic pathways. However, in the absence of a known organism that produces a natural product with the pyrido[2,1-i]indole core, no such studies have been performed. In the broader context of indole alkaloid biosynthesis, feeding experiments with isotopically labeled tryptophan have confirmed its role as a primary precursor. nih.gov
Identification and Characterization of Key Biosynthetic Enzymes
The identification and characterization of biosynthetic enzymes are contingent on the discovery of a natural product and the producing organism. Since no natural product with a pyrido[2,1-i]indole core has been found, no corresponding biosynthetic enzymes have been identified or characterized. Key enzymes in the biosynthesis of other indole alkaloids include tryptophan decarboxylase, strictosidine synthase, and various cytochrome P450 monooxygenases. pugetsound.eduresearchgate.netmdpi.com
Genetic Engineering Approaches for Pathway Elucidation and Product Diversification
Genetic engineering techniques, such as gene knockout and heterologous expression, are used to study and manipulate biosynthetic pathways. These approaches have been successfully applied to the biosynthesis of monoterpene indole alkaloids to increase the yield of valuable compounds or to produce novel derivatives. mdpi.com Without a known biosynthetic pathway for the pyrido[2,1-i]indole scaffold, these genetic engineering approaches are not applicable.
Perspectives and Future Research Trajectories for 3 Methyldecahydro 6h Pyrido 2,1 I Indole
Emerging Synthetic Paradigms for the Pyrido[2,1-i]indole Core
Future synthetic research on 3-Methyldecahydro-6H-pyrido[2,1-i]indole and its analogs is poised to move beyond traditional multi-step sequences, embracing more efficient and sustainable methodologies. These emerging paradigms promise to accelerate the generation of diverse derivatives for biological screening.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This methodology could be instrumental in developing novel strategies for the functionalization of the pyrido[2,1-i]indole scaffold. For instance, photoredox-mediated radical cascade reactions could facilitate the stereoselective synthesis of complex indole (B1671886) alkaloids, a principle that can be extended to the decahydropyrido[2,1-i]indole system. nih.gov
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to molecular diversification. wikipedia.org Future synthetic efforts could target the selective C-H activation of the pyrido[2,1-i]indole core to introduce novel substituents without the need for pre-functionalized starting materials. nih.govrsc.org Transition-metal catalysis, particularly with ruthenium or iridium, could be explored for regioselective C-H arylation, alkenylation, or alkylation of the indole and pyridine (B92270) fragments of the scaffold. nih.govnih.gov
Biocatalysis: The use of enzymes in organic synthesis offers unparalleled stereoselectivity and mild reaction conditions. nih.gov Future research could explore the use of engineered enzymes, such as imine reductases or transaminases, for the asymmetric synthesis of the chiral centers within the this compound structure. nih.govrsc.org Additionally, synergistic photoredox and biocatalysis approaches could open new avenues for the stereoselective synthesis of non-natural amino acids that could be incorporated into peptidic derivatives of the core structure. universiteitleiden.nl
| Synthetic Paradigm | Potential Advantages for Pyrido[2,1-i]indole Synthesis | Key Research Focus |
| Flow Chemistry | Increased efficiency, safety, and scalability. | Development of continuous-flow cyclization and functionalization protocols. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Stereoselective radical cascades for complex analog synthesis. |
| C-H Activation | High atom economy, direct functionalization. | Regioselective introduction of substituents on the core scaffold. |
| Biocatalysis | High stereoselectivity, green chemistry. | Asymmetric synthesis of chiral centers and novel derivatives. |
Exploration of Novel Molecular Interaction Mechanisms and Biological Targets
The structural similarity of the pyrido[2,1-i]indole scaffold to known psychoactive indole alkaloids suggests a high probability of interaction with central nervous system (CNS) targets. Future research should systematically explore these potential interactions to uncover novel therapeutic applications.
Serotonin (B10506) and Dopamine (B1211576) Receptor Modulation: Many indole alkaloids exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors due to their structural resemblance to endogenous neurotransmitters. acs.orgcolumbia.eduacs.orgacs.org It is highly probable that this compound and its derivatives will interact with various subtypes of these receptors. Future studies should involve comprehensive binding and functional assays to determine the affinity and efficacy (agonist, antagonist, or partial agonist) of these compounds at a panel of 5-HT and D2 receptor subtypes. acs.orgresearchgate.net Such studies could reveal potential applications in the treatment of depression, anxiety, schizophrenia, and other neuropsychiatric disorders. nih.gov
G-Protein Coupled Receptors (GPCRs): Beyond serotonergic and dopaminergic receptors, the broader family of GPCRs presents a rich landscape of potential targets. nih.gov The rigid, three-dimensional structure of the decahydropyrido[2,1-i]indole core makes it an attractive scaffold for targeting specific GPCRs with high selectivity. acs.org Future research should employ high-throughput screening against a diverse panel of GPCRs to identify novel interactions. Understanding the mechanisms of GPCR activation, whether canonical or biased signaling, will be crucial in elucidating the therapeutic potential of these compounds. nih.govresearchgate.net
Ion Channels: The modulation of ion channels is another promising avenue for investigation. universiteitleiden.nl Certain alkaloids are known to interact with various ion channels, influencing neuronal excitability and other physiological processes. Electrophysiological studies on a range of ion channels, including sodium, potassium, and calcium channels, could reveal novel modulatory activities for this compound derivatives.
Novel Psychoactive Properties: The potential for novel psychoactive effects should be investigated, given the structural relationship to other psychoactive substances. news-medical.netbiorxiv.org A thorough characterization of the behavioral pharmacology of these compounds in animal models is warranted to understand their potential for therapeutic use or abuse. nih.gov
| Potential Biological Target | Rationale for Investigation | Future Research Approach |
| Serotonin Receptors | Structural similarity to serotonin and other indole alkaloids. acs.orgacs.org | Radioligand binding assays and functional studies on 5-HT receptor subtypes. |
| Dopamine Receptors | Common target for tetracyclic indole compounds. researchgate.net | In vitro binding and signaling assays for D2-like receptor family. |
| Other GPCRs | Diverse family of druggable targets. nih.gov | High-throughput screening and biased signaling assays. |
| Ion Channels | Known modulatory activity of some alkaloids. universiteitleiden.nl | Electrophysiological patch-clamp studies on various ion channels. |
Advanced Computational Approaches for Scaffold Design and Optimization
In silico methods are indispensable for accelerating the drug discovery process. For this compound, computational approaches can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Pharmacophore Modeling and 3D-QSAR: Based on the biological activity data of a series of this compound derivatives, pharmacophore models can be generated to define the essential structural features required for interaction with a specific biological target. acs.orgresearchgate.netresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models by correlating the 3D properties of the molecules with their biological activity, providing a predictive tool for the design of more potent compounds. acs.orgcolumbia.edu
Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding mode of this compound within the active site of the protein. rsc.orgnih.govbiorxiv.org This information can guide the design of modifications to the scaffold to enhance binding affinity and selectivity. Furthermore, large chemical libraries can be virtually screened against the target protein to identify novel compounds with the pyrido[2,1-i]indole core that are likely to be active. rsc.orgpnas.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the binding interactions and the conformational changes that occur upon ligand binding. nih.govnews-medical.net For GPCRs, MD simulations can be particularly useful in elucidating the mechanism of receptor activation and the structural basis for biased agonism. nih.gov
| Computational Approach | Application in Pyrido[2,1-i]indole Research | Expected Outcome |
| Pharmacophore Modeling | Identify key structural features for biological activity. acs.orgresearchgate.net | A 3D model of essential ligand-receptor interactions. |
| 3D-QSAR | Correlate molecular properties with potency. acs.orgcolumbia.edu | Predictive models to guide the design of more active analogs. |
| Molecular Docking | Predict binding poses in the target's active site. rsc.orgnih.gov | Rationale for structure-based design and lead optimization. |
| Virtual Screening | Identify novel active compounds from large databases. pnas.org | New hit compounds with the pyrido[2,1-i]indole scaffold. |
| MD Simulations | Study the dynamics of ligand-receptor interactions. nih.govnews-medical.net | Understanding of binding stability and receptor activation mechanisms. |
Integration of Multi-Omics Data in Mechanistic Research
To gain a comprehensive understanding of the biological effects of this compound, an integrative multi-omics approach will be essential. By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the cellular response to these compounds.
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the changes in gene expression in cells or tissues treated with this compound. columbia.edu This can help to identify the signaling pathways and biological processes that are modulated by the compound, providing clues about its mechanism of action and potential off-target effects. mdpi.com
Proteomics: Chemical proteomics and activity-based protein profiling (ABPP) can be employed to identify the direct protein targets of this compound derivatives. acs.org By using a tagged version of the compound as a probe, it is possible to pull down and identify its binding partners from a complex biological sample. Quantitative proteomics can also reveal changes in the abundance of proteins following treatment, complementing the transcriptomic data. rsc.orgnih.gov
Metabolomics: Untargeted metabolomics can be used to profile the changes in the levels of small molecule metabolites in response to treatment with this compound. nih.govnih.gov This can provide insights into the metabolic pathways that are affected by the compound and may reveal novel biomarkers of its activity.
Systems Biology: By integrating data from these different "omics" platforms, a systems-level understanding of the compound's effects can be achieved. researchgate.net This approach can help to construct detailed signaling networks, identify key regulatory nodes, and ultimately predict the physiological consequences of treatment.
| Omics Technology | Research Question to be Addressed | Potential Findings |
| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Identification of modulated signaling pathways and gene networks. columbia.edu |
| Proteomics | What are the direct protein targets and changes in protein expression? | Target deconvolution and understanding of post-transcriptional regulation. acs.org |
| Metabolomics | How does the compound alter the cellular metabolic profile? | Discovery of affected metabolic pathways and potential biomarkers. nih.govnih.gov |
| Integrative Analysis | How do changes at different molecular levels interconnect? | A holistic view of the compound's mechanism of action. researchgate.net |
Potential as a Molecular Probe for Fundamental Biological Processes
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable molecular probes for studying fundamental biological processes.
Fluorescent Probes: By attaching a fluorescent dye to the pyrido[2,1-i]indole scaffold, it may be possible to create fluorescent probes for visualizing specific biological targets, such as GPCRs or neurotransmitter transporters, in living cells and tissues. acs.orgcolumbia.edunih.govnih.gov These probes could be used to study the localization, trafficking, and dynamics of their targets in real-time, providing valuable insights into their function in health and disease. rsc.org The inherent fluorescence of some pyridoindole structures could also be exploited. nih.govresearchgate.net
Photoaffinity Labeling Probes: The incorporation of a photoreactive group, such as a diazirine, into the this compound structure would create a photoaffinity labeling probe. acs.orgnih.govnih.gov Upon photoactivation, this probe would form a covalent bond with its binding partner, allowing for the unambiguous identification of the target protein.
Activity-Based Probes: For derivatives that act as enzyme inhibitors, it may be possible to develop activity-based probes. nih.govwikipedia.orgresearchgate.net These probes contain a reactive "warhead" that covalently modifies the active site of the target enzyme, providing a direct readout of enzyme activity in complex biological systems.
The development of such chemical tools would not only advance our understanding of the specific targets of this compound but also provide the broader scientific community with valuable reagents for investigating fundamental biological questions.
| Type of Molecular Probe | Principle of Operation | Potential Application |
| Fluorescent Probe | Covalent or non-covalent labeling with a fluorophore. acs.orgcolumbia.edu | Real-time imaging of target localization and dynamics in living cells. |
| Photoaffinity Labeling Probe | Light-induced covalent bond formation with the target. acs.orgnih.gov | Unambiguous identification of direct binding partners. |
| Activity-Based Probe | Covalent modification of the enzyme active site. nih.govwikipedia.org | Direct measurement of target enzyme activity in native biological systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
